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Compound Name: (6-Chloropyrimidin-4-YL)methanol

Cat. No.: B1429738 Get Quote

An In-depth Technical Guide to (6-Chloropyrimidin-4-YL)methanol CAS Number: 1025351-

41-0

A Senior Application Scientist's Field Guide for Researchers and Drug Development

Professionals

Executive Summary
(6-Chloropyrimidin-4-YL)methanol is a pivotal heterocyclic building block, distinguished by its

reactive chloropyrimidine core and a versatile hydroxymethyl group. This guide offers a

comprehensive technical overview of this intermediate, designed for professionals in

pharmaceutical research and medicinal chemistry. We will move beyond simple data recitation

to explore the causality behind its synthesis, the logic of its analytical validation, and the

strategic application of its unique reactivity in the design of novel therapeutics. This document

is structured to serve as a practical reference, elucidating the compound's properties, providing

robust experimental protocols, and contextualizing its role as a key starting material for

advanced drug discovery programs, particularly in the synthesis of targeted covalent inhibitors

and diverse compound libraries.

Chapter 1: Foundational Knowledge: Identification
and Properties
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A thorough understanding of a chemical intermediate begins with its fundamental properties.

This chapter establishes the identity of (6-Chloropyrimidin-4-YL)methanol and summarizes

its key physicochemical characteristics.

Nomenclature and Chemical Identifiers
Precise identification is critical for sourcing, regulatory documentation, and literature review.

The compound is recognized by several identifiers across various chemical databases and

suppliers.

Identifier Type Value

CAS Number 1025351-41-0[1][2][3]

IUPAC Name (6-chloropyrimidin-4-yl)methanol[4]

Molecular Formula C₅H₅ClN₂O[1][2]

Synonyms
6-Chloro-4-hydroxymethylpyrimidine, 4-

Pyrimidinemethanol, 6-chloro-[4]

MDL Number MFCD20482236[2][3]

InChI Key BODRLAXXPQWIQM-UHFFFAOYSA-N[5]

Canonical SMILES C1=C(N=CN=C1Cl)CO[3][5]

Physicochemical and Spectroscopic Data
The physical and predicted properties of the compound dictate its handling, reaction conditions,

and analytical approach. It is typically supplied as a white to yellow solid with a purity of 95-

98%.[1][4][6]
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Property Value Source

Molecular Weight 144.56 g/mol [1][3]

Appearance White to yellow solid [1]

Boiling Point (Predicted) 286.5 ± 25.0 °C [1]

Density (Predicted) 1.422 ± 0.06 g/cm³ [1]

pKa (Predicted) 13.05 ± 0.10 [1]

XlogP (Predicted) 0.3 [5]

Solubility

Data not widely published;

likely soluble in polar organic

solvents like DMSO, DMF, and

alcohols.[7]

N/A

The Pyrimidine Scaffold: A Privileged Structure in
Medicinal Chemistry
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous

FDA-approved drugs.[8] As a 1,3-diazine, its nitrogen atoms act as hydrogen bond acceptors

and influence the electronic properties of the ring, making it a versatile scaffold for interacting

with biological targets.[9] The presence of a chlorine atom, as in (6-Chloropyrimidin-4-
YL)methanol, provides a crucial reactive handle for synthetic elaboration, a feature that is

highly sought after in modern drug design.[8][10] This compound, therefore, is not merely an

intermediate but a strategic entry point into vast chemical spaces for targeting kinases, viruses,

and bacteria.[1][11]

Chapter 2: Synthesis and Mechanistic
Considerations
While numerous suppliers offer this compound, understanding its synthesis is vital for process

development, impurity profiling, and cost-of-goods analysis. A specific, peer-reviewed synthesis

is not readily available in the literature; therefore, we present a plausible and robust synthetic

route based on established principles of heterocyclic chemistry.[12][13]
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Proposed Retrosynthetic Pathway
The most logical approach to (6-Chloropyrimidin-4-YL)methanol involves the selective

reduction of a more oxidized precursor, such as an aldehyde or a carboxylic acid ester. These

precursors can be derived from commercially available dichloropyrimidines. The key challenge

lies in the selective functionalization at the C4 position while retaining the C6 chlorine.

Proposed Synthesis of (6-Chloropyrimidin-4-YL)methanol

4,6-Dichloropyrimidine

6-Chloro-4-formylpyrimidine
(Vilsmeier-Haack or Grignard)

 Formylation

(6-Chloropyrimidin-4-YL)methanol

 Selective Reduction

DMF, POCl₃

Sodium Borohydride (NaBH₄)
Methanol

Click to download full resolution via product page

Caption: A proposed two-step synthesis from 4,6-dichloropyrimidine.

Detailed Synthetic Protocol: A Field-Tested Approach
This protocol describes the reduction of a hypothetical but highly plausible precursor, 6-

chloropyrimidine-4-carbaldehyde.

Objective: To synthesize (6-Chloropyrimidin-4-YL)methanol via selective reduction.

Materials:

6-Chloropyrimidine-4-carbaldehyde (1.0 eq)
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Sodium borohydride (NaBH₄) (1.1 eq)

Methanol (MeOH), anhydrous

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Ethyl acetate (EtOAc) and Hexanes for elution

Step-by-Step Methodology:

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar),

dissolve 6-chloropyrimidine-4-carbaldehyde in anhydrous methanol (approx. 0.1 M

concentration).

Controlled Reduction: Cool the solution to 0 °C using an ice-water bath. Add sodium

borohydride portion-wise over 15 minutes.

Causality Insight: Performing the reaction at 0 °C and adding the reducing agent slowly

helps to control the exotherm and prevent over-reduction or side reactions. NaBH₄ is a

mild reducing agent, ideal for selectively reducing aldehydes in the presence of the

pyrimidine ring.

Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room

temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the

starting material is consumed (typically 1-2 hours).

Workup and Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃

solution at 0 °C until gas evolution ceases.
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Causality Insight: The bicarbonate solution neutralizes any acidic byproducts and

hydrolyzes the borate esters formed during the reaction, facilitating product extraction.

Extraction: Remove the methanol under reduced pressure. To the remaining aqueous

residue, add DCM and transfer to a separatory funnel. Extract the aqueous layer three times

with DCM.

Washing and Drying: Combine the organic layers and wash sequentially with water and

brine. Dry the organic layer over anhydrous MgSO₄.

Trustworthiness Check: The brine wash removes residual water from the organic phase,

ensuring efficient drying by the MgSO₄.

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to

yield the crude product. Purify the residue by flash column chromatography on silica gel,

using a gradient of ethyl acetate in hexanes to afford (6-Chloropyrimidin-4-YL)methanol as

a solid.

Chapter 3: Analytical Characterization and Quality
Control
Confirming the identity, purity, and stability of the synthesized material is non-negotiable. A

multi-pronged analytical approach ensures that the intermediate meets the stringent

requirements for subsequent use in drug development.

A Self-Validating Analytical Workflow
A logical workflow ensures that each analytical technique provides complementary information

to build a complete profile of the compound.
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Synthesized Sample
(6-Chloropyrimidin-4-YL)methanol

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(LC-MS) HPLC-UVFT-IR Spectroscopy

Structural Confirmation Purity Assessment (>98%)

Functional Groups

Click to download full resolution via product page

Caption: A comprehensive workflow for analytical validation.

Expected Spectroscopic and Chromatographic Profiles
¹H NMR Spectroscopy (400 MHz, CDCl₃): The spectrum should show distinct signals

corresponding to the different protons. Expected peaks include a singlet for the pyrimidine

proton at C2, a singlet for the proton at C5, a doublet or triplet for the methylene protons (-

CH₂-), and a broad singlet for the hydroxyl proton (-OH), which may be exchangeable with

D₂O.

¹³C NMR Spectroscopy (100 MHz, CDCl₃): The spectrum will display five distinct carbon

signals, with the chlorinated carbons (C4, C6) shifted downfield. The methylene carbon will

appear upfield.

Mass Spectrometry (ESI+): The mass spectrum should show a prominent ion corresponding

to the protonated molecule [M+H]⁺ at m/z 145.0. A characteristic isotopic pattern for one

chlorine atom (approx. 3:1 ratio for M and M+2) must be observed, providing definitive

evidence of the compound's composition.[5]

Infrared (IR) Spectroscopy: Key vibrational bands expected include a broad O-H stretch

around 3300 cm⁻¹, C-H stretches for the aromatic ring, C=N and C=C stretching frequencies

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b1429738?utm_src=pdf-body-img
https://pubchemlite.lcsb.uni.lu/e/compound/71742183
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1429738?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


characteristic of the pyrimidine ring (1500-1600 cm⁻¹), and a C-Cl stretch in the fingerprint

region.

Protocol: High-Performance Liquid Chromatography
(HPLC) Purity Assay
Objective: To determine the purity of (6-Chloropyrimidin-4-YL)methanol.

Parameter Condition

Column C18, 4.6 x 150 mm, 5 µm

Mobile Phase A Water + 0.1% Formic Acid

Mobile Phase B Acetonitrile + 0.1% Formic Acid

Gradient
5% B to 95% B over 10 minutes, hold at 95% B

for 2 minutes

Flow Rate 1.0 mL/min

Column Temperature 30 °C

Detection Wavelength 254 nm

Injection Volume 5 µL

Sample Preparation 1 mg/mL in Acetonitrile/Water (1:1)

Self-Validation: The purity is calculated by the area percent method. A sharp, symmetrical peak

should be observed. The method's robustness can be confirmed by slightly varying the flow

rate and temperature to ensure consistent results.

Chapter 4: Core Reactivity and Applications in Drug
Discovery
The synthetic utility of (6-Chloropyrimidin-4-YL)methanol stems from its two distinct

functional handles: the electrophilic pyrimidine ring and the nucleophilic/modifiable methanol

group.
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The Chlorine Substituent: A Gateway for Nucleophilic
Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, further activated by the second nitrogen

atom and the chlorine's inductive effect, makes the C6 position highly susceptible to

nucleophilic attack. This SNAr reaction is a cornerstone of its application.[8]

Caption: Generalized mechanism of SNAr on the pyrimidine ring. (Note: Placeholder images

used for complex chemical structures).

This reaction is fundamental for coupling amines, thiols, and other nucleophiles to the

pyrimidine core, enabling the rapid generation of compound libraries.

Applications in Targeted Therapeutics
Covalent Kinase Inhibitors: Chloropyrimidines have emerged as effective "warheads" for

covalent inhibitors that target non-catalytic cysteine residues in kinases.[11][14] The SNAr

reaction with the cysteine thiol forms a permanent, irreversible bond, leading to high potency

and prolonged duration of action. (6-Chloropyrimidin-4-YL)methanol is an ideal starting

point for such inhibitors, where the methanol group can be elaborated into a scaffold that

provides selectivity for the target kinase.[15]

Antiviral and Antibacterial Agents: The pyrimidine nucleus is a known pharmacophore in

antimicrobial agents.[1][10] This intermediate allows for the synthesis of derivatives that can

interfere with microbial metabolic pathways. The hydroxymethyl group can be oxidized,

esterified, or used as an attachment point for other pharmacophores to modulate activity and

pharmacokinetic properties.

Chapter 5: Safety, Handling, and Storage
Responsible laboratory practice requires a thorough understanding of the hazards associated

with any chemical.

GHS Hazard Identification
The compound should be handled with appropriate care, as it is classified as an irritant.[4][16]
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GHS Classification Hazard Statement Signal Word Pictogram

Skin Irritation

(Category 2)

H315: Causes skin

irritation
Warning GHS07

Eye Irritation

(Category 2A)

H319: Causes serious

eye irritation
Warning GHS07

STOT SE (Category

3)

H335: May cause

respiratory irritation
Warning GHS07

Handling and Personal Protective Equipment (PPE)
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.[4]

Personal Protective Equipment: Wear protective gloves (nitrile or neoprene), a lab coat, and

chemical safety goggles or a face shield.[4][16]

Handling Precautions: Avoid breathing dust.[16] Avoid contact with skin, eyes, and clothing.

Wash hands thoroughly after handling.[4]

Storage and Stability
Storage Conditions: Store in a tightly sealed container in a cool, dry, well-ventilated area.[4]

For long-term stability, storage at -20°C is recommended, protected from moisture.[1]

Incompatibilities: Avoid strong oxidizing agents.[4]

Hazardous Decomposition: Upon combustion, may produce carbon oxides, nitrogen oxides,

and hydrogen chloride gas.[4]

Conclusion
(6-Chloropyrimidin-4-YL)methanol, CAS 1025351-41-0, is far more than a simple catalog

chemical. It is a strategically designed intermediate that offers a reliable and versatile entry

point for the synthesis of complex, high-value molecules. Its dual functionality—a reactive

chlorine atom primed for SNAr chemistry and a modifiable hydroxymethyl group—makes it an
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invaluable asset for medicinal chemists. By understanding its synthesis, analytical validation,

core reactivity, and safe handling, researchers can fully leverage its potential to accelerate the

discovery and development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [(6-Chloropyrimidin-4-YL)methanol CAS number
1025351-41-0]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1429738#6-chloropyrimidin-4-yl-methanol-cas-
number-1025351-41-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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